Pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester
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Overview
Description
6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid is a complex organic compound with a unique structure that includes a pyrido[3,4-b]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological outcomes. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid
- 3-(7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoic acid
Uniqueness
What sets 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid apart from similar compounds is its unique structural features and reactivity. These characteristics make it particularly valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C13H16N3O4- |
---|---|
Molecular Weight |
278.28 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-pyrido[3,4-b]pyrazine-7-carboxylate |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(19)16-7-9-8(14-4-5-15-9)6-10(16)11(17)18/h4-5,10H,6-7H2,1-3H3,(H,17,18)/p-1 |
InChI Key |
LIXAAVSIXNGDTL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=NC=CN=C2CC1C(=O)[O-] |
Origin of Product |
United States |
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